2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methoxymethyl and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazolopyrimidine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Uniqueness
2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the trimethoxyphenyl moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H18N4O4/c1-21-9-14-18-16-17-6-5-11(20(16)19-14)10-7-12(22-2)15(24-4)13(8-10)23-3/h5-8H,9H2,1-4H3 |
InChI Key |
QTGVEUVLIOFHKK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.